3-(2-(3-hydroxy-4-(4-phenyl-1H-pyrazol-3-yl)phenoxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one
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Overview
Description
3-(2-(3-hydroxy-4-(4-phenyl-1H-pyrazol-3-yl)phenoxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one is a complex organic compound with a unique structure that includes a pyrazole ring, a phenoxy group, and a diazocinone core
Preparation Methods
The synthesis of 3-(2-(3-hydroxy-4-(4-phenyl-1H-pyrazol-3-yl)phenoxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one involves multiple steps. The synthetic route typically starts with the preparation of the pyrazole ring, followed by the introduction of the phenoxy group and the construction of the diazocinone core. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions and optimizing conditions to improve efficiency and reduce costs .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyrazole ring can be reduced under specific conditions to form a dihydropyrazole derivative.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. .
Scientific Research Applications
3-(2-(3-hydroxy-4-(4-phenyl-1H-pyrazol-3-yl)phenoxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: It may have therapeutic potential due to its ability to modulate specific biological pathways.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The pyrazole ring and phenoxy group can bind to enzymes or receptors, modulating their activity. The diazocinone core may also play a role in stabilizing the compound’s interaction with its targets. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Compared to other similar compounds, 3-(2-(3-hydroxy-4-(4-phenyl-1H-pyrazol-3-yl)phenoxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one stands out due to its unique combination of structural features. Similar compounds include:
Pyrazole derivatives: These compounds share the pyrazole ring but may lack the phenoxy group or diazocinone core.
Phenoxy derivatives: These compounds have the phenoxy group but may not include the pyrazole ring or diazocinone core.
Diazocinone derivatives: These compounds contain the diazocinone core but may not have the pyrazole ring or phenoxy group
Properties
Molecular Formula |
C28H28N4O3 |
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Molecular Weight |
468.5 g/mol |
IUPAC Name |
11-[2-[3-hydroxy-4-(4-phenyl-1H-pyrazol-5-yl)phenoxy]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
InChI |
InChI=1S/C28H28N4O3/c33-26-14-22(9-10-23(26)28-24(15-29-30-28)20-5-2-1-3-6-20)35-12-11-31-16-19-13-21(18-31)25-7-4-8-27(34)32(25)17-19/h1-10,14-15,19,21,33H,11-13,16-18H2,(H,29,30) |
InChI Key |
IMWMUPXTXHAHKK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)CCOC4=CC(=C(C=C4)C5=C(C=NN5)C6=CC=CC=C6)O |
Origin of Product |
United States |
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